Quinazolinas
Quinazolines are a class of heterocyclic compounds characterized by the presence of a six-membered ring containing nitrogen and carbon atoms, with one of the nitrogen atoms being part of an additional five-membered hetero环结构。These molecules often display significant biological activity, making them valuable in pharmaceutical research. Quinazolines can exhibit anti-inflammatory, antiviral, and anticancer properties, depending on their specific structural features. Due to their versatile pharmacological potential, these compounds are widely used as templates for the development of new drugs. Their unique electronic structure and flexibility in modification provide chemists with a rich palette for synthetic design and optimization, enabling the creation of molecules with tailored biological activities.

Estructura | Nombre químico | CAS | MF |
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Pyrimido[4,5-g]quinazoline-4,9-dione,2-(chloromethyl)-3,8-dihydro-5,10-dimethoxy-3,7,8-trimethyl- | 143430-53-9 | C16H17ClN4O4 |
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7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 162364-72-9 | C16H13ClN2O2 |
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7-methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | 179688-53-0 | C11H10N2O4 |
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Erlotinib hydrochloride | 183319-69-9 | C22H24ClN3O4 |
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Erlotinib | 183321-74-6 | C22H23N3O4 |
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7-fluoro-2-methylquinazolin-4-ol | 194473-03-5 | C9H7FN2O |
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8-Fluoroquinazoline | 195248-86-3 | C8H5FN2 |
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MRS 1220 | 183721-15-5 | C21H14ClN5O2 |
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Pyrrolo[2,1-b]quinazolin-9(1H)-one,2,3-dihydro-3-hydroxy-5-methoxy- | 178740-33-5 | C12H12N2O3 |
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Quinazoline,4-chloro-6-iodo-2-(trifluoromethyl)- | 179598-70-0 | C9H3ClF3IN2 |
Literatura relevante
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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